molecular formula C14H9ClF3NO2 B2816028 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone CAS No. 478065-94-0

1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone

Cat. No. B2816028
CAS RN: 478065-94-0
M. Wt: 315.68
InChI Key: DVXOEGRDPONLIB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to a pyridine ring, which is then linked via an ether bond (R-O-R’) to a phenyl ring attached to an ethanone group (C(=O)-CH3) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would likely affect the electronic structure of the pyridine ring . The ether linkage between the pyridine and phenyl rings would also have an impact on the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Antimicrobial Activity

The synthesis of derivatives of "1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone" and their antimicrobial activities have been explored. One study involved synthesizing 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5,6-dihydropyrimidin-2(1H)-one derivatives, showcasing antimicrobial activities against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This suggests the potential of this chemical structure in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).

Electrophilic Trifluoromethylthiolation Reagent

Another application is found in organic synthesis, where derivatives of this compound serve as electrophilic trifluoromethylthiolation reagents. This functionality is useful for introducing trifluoromethylthio groups into various organic molecules, enhancing their properties for further applications in medicinal chemistry and materials science (Huang et al., 2016).

Polymer Synthesis

The compound has been utilized in the synthesis of novel fluorinated polyimides, indicating its importance in the materials science field. These polyimides exhibit excellent thermal stability, mechanical properties, and solubility in polar organic solvents, marking their potential use in high-performance materials (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Anticonvulsant Activity

Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of the compound, showed significant anticonvulsant activity in animal models of epilepsy. This demonstrates the compound's potential as a scaffold for developing new anticonvulsant drugs (Kamiński, Wiklik, & Obniska, 2015).

Antiviral Activity

Compounds synthesized from "1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone" have been evaluated for antiviral activities, including anti-HSV1 and anti-HAV-MBB, indicating their potential in antiviral therapy development (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-8(20)9-3-2-4-11(5-9)21-13-12(15)6-10(7-19-13)14(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXOEGRDPONLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone

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